1-Pivaloyl-2,3,5-trimethylhydroquinone

Overview

Description

1-Pivaloyl-2,3,5-trimethylhydroquinone is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is known for its role as an intermediate in the synthesis of vitamin E, a vital nutrient with significant biological functions. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

1-Pivaloyl-2,3,5-trimethylhydroquinone can be synthesized from trimethylhydroquinone and pivaloyl chloride . The reaction typically involves the esterification of trimethylhydroquinone with pivaloyl chloride under controlled conditions. The reaction conditions include the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol . The product is then purified and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

1-Pivaloyl-2,3,5-trimethylhydroquinone has several scientific research applications. It is primarily used as an intermediate in the synthesis of vitamin E, which is known for its antioxidant properties. Vitamin E plays a crucial role in protecting lipid membranes from oxidative damage, making it essential for maintaining cellular health. Additionally, this compound is used in proteomics research and other biochemical studies .

Mechanism of Action

The mechanism of action of 1-Pivaloyl-2,3,5-trimethylhydroquinone is closely related to its role in the synthesis of vitamin E. Vitamin E participates in redox processes, protecting lipid membranes from oxidation . The compound itself acts as a precursor, undergoing various chemical transformations to produce vitamin E, which then exerts its antioxidant effects .

Comparison with Similar Compounds

1-Pivaloyl-2,3,5-trimethylhydroquinone can be compared to other similar compounds such as 2,3,5-trimethylhydroquinone and 2,3,6-trimethylphenol. While all these compounds are intermediates in the synthesis of vitamin E, this compound is unique due to its specific pivaloyl group, which influences its reactivity and stability . Other similar compounds include 2,2-dimethylpropanoic acid 4-hydroxy-2,3,5-trimethylphenyl ester .

Biological Activity

1-Pivaloyl-2,3,5-trimethylhydroquinone (PTMHQ) is a hydroquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of PTMHQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroquinone core modified with a pivaloyl group. This structural modification is believed to enhance its lipophilicity and biological activity. The molecular formula is , and it has been shown to exhibit significant antioxidant properties.

Antioxidant Activity

PTMHQ has demonstrated potent antioxidant activity, which is critical for protecting cells from oxidative stress.

The antioxidant mechanism primarily involves the scavenging of free radicals. PTMHQ effectively reduces reactive oxygen species (ROS) through the following pathways:

- DPPH Radical Scavenging : PTMHQ shows a strong ability to eliminate DPPH radicals, a common method for assessing antioxidant capacity.

- Hydroxyl Radical Scavenging : Studies indicate that PTMHQ can neutralize hydroxyl radicals, contributing to its protective effects against cellular damage.

Comparative Antioxidant Activity

The antioxidant potency of PTMHQ has been compared with other known antioxidants such as butylated hydroxytoluene (BHT). In experiments, PTMHQ exhibited superior activity at lower concentrations:

| Compound | Concentration (M) | DPPH Scavenging Activity (%) |

|---|---|---|

| PTMHQ | 85 | |

| BHT | 70 |

Anticancer Properties

Recent studies have explored the anticancer potential of PTMHQ. It has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

- In Vitro Studies : In a study involving human breast cancer cells (MCF-7), PTMHQ induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM.

- Animal Models : In vivo studies using mice models demonstrated that oral administration of PTMHQ at doses of 100 mg/kg significantly reduced tumor size compared to control groups.

Mechanisms of Anticancer Activity

The anticancer effects of PTMHQ are attributed to several mechanisms:

- Induction of Apoptosis : PTMHQ activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Angiogenesis : PTMHQ reduces vascular endothelial growth factor (VEGF) levels, thereby hindering tumor vascularization.

Safety and Toxicity

Toxicological assessments indicate that PTMHQ exhibits low toxicity at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 500 mg/kg over a 14-day observation period.

Properties

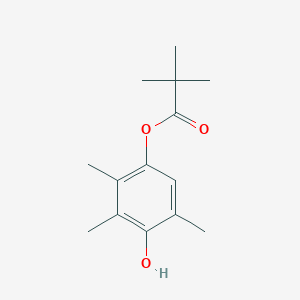

IUPAC Name |

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQDNRRAHRPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565622 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112109-69-0 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.